

An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylamino)benzonitrile

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Foreword: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate

2-(Methylamino)benzonitrile, a seemingly straightforward aromatic nitrile, serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a methylamino group ortho to the nitrile functionality imbues it with a unique electronic and steric profile, making it a valuable precursor in the development of novel therapeutics. A comprehensive understanding of its physical properties is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, formulation design, and ultimately, the successful translation of a chemical entity into a viable drug candidate. This guide provides a detailed exploration of the core physical characteristics of **2-(Methylamino)benzonitrile**, offering both established data and the experimental rationale behind its determination.

Compound Identity and Core Physicochemical Parameters

At its core, **2-(Methylamino)benzonitrile** is a disubstituted benzene ring, the properties of which are dictated by the interplay between the electron-withdrawing nitrile group and the electron-donating methylamino group.

Property	Value	Source(s)
Chemical Name	2-(Methylamino)benzonitrile	[1]
CAS Number	17320-13-9	[1]
Molecular Formula	C ₈ H ₈ N ₂	[1]
Molecular Weight	132.16 g/mol	[1]
Physical Form	White to off-white solid	
Melting Point	70 °C	[1]
Boiling Point	136 °C at 16 Torr	[1]
Density (Predicted)	1.06 ± 0.1 g/cm ³	[1]
pKa (Predicted)	2.45 ± 0.10	[1]

It is critical to note that the provided density and pKa values are predicted and should be confirmed by experimental determination for rigorous applications.

Solubility Profile: A Key to Practical Application

The solubility of **2-(Methylamino)benzonitrile** in various solvent systems is a critical parameter for its use in synthesis, purification, and formulation. While comprehensive quantitative data is not readily available in the public domain, a qualitative assessment based on its structure ("like dissolves like") and general knowledge of related compounds suggests the following:

- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be readily soluble due to the polar nature of the nitrile and amino groups.
- Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble, with the potential for hydrogen bonding interactions with the methylamino group.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the overall organic character of the molecule.

- Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected, although the aromatic ring may provide some affinity for toluene.
- Aqueous Solubility: Expected to be low due to the hydrophobic nature of the benzene ring. The methylamino group can be protonated under acidic conditions, which would increase aqueous solubility.

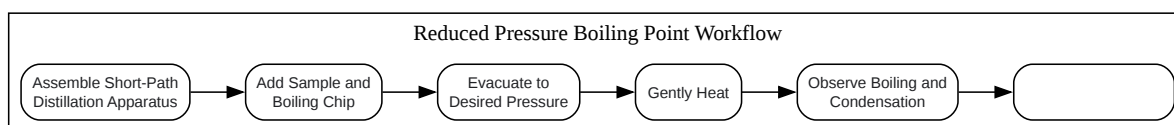
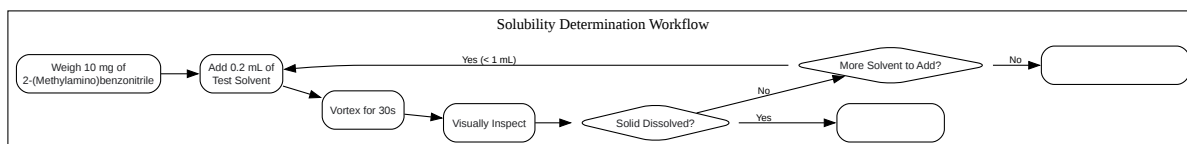
Experimental Protocol: Determination of Qualitative Solubility

A systematic approach to determining solubility is crucial for reproducibility.

Methodology:

- Sample Preparation: Accurately weigh approximately 10 mg of **2-(Methylamino)benzonitrile** into a series of clean, dry 1-dram vials.
- Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, methanol, ethanol, acetone, DMSO, chloroform, toluene, hexanes) in 0.2 mL increments.
- Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for the complete dissolution of the solid.
- Classification:
 - Soluble: Complete dissolution.
 - Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
 - Insoluble: No apparent dissolution.

Causality of Experimental Choices: This incremental addition method allows for a more nuanced observation of solubility rather than a simple "soluble/insoluble" binary classification. Vortexing ensures thorough mixing and overcomes kinetic limitations to dissolution.



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Caption: Workflow for reduced pressure boiling point determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its structure and purity. While a comprehensive, publicly available dataset for **2-(Methylamino)benzonitrile** is limited, the expected spectral features can be predicted based on its structure.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will likely display a complex multiplet pattern due to the ortho, meta, and para couplings. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. The N-methyl protons will appear as a singlet.

- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region for nitriles (around 115-125 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the N-methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Methylamino)benzonitrile** is expected to exhibit characteristic absorption bands:

- N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm^{-1} .
- C-H Stretch (Aromatic and Aliphatic): Peaks in the 2800-3100 cm^{-1} region.
- $\text{C}\equiv\text{N}$ Stretch: A strong, sharp absorption band around 2220-2230 cm^{-1} . This is a highly characteristic peak for nitriles.
- C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm^{-1} region.
- C-N Stretch: Absorptions in the 1250-1350 cm^{-1} range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(Methylamino)benzonitrile**, the electron ionization (EI) mass spectrum is expected to show:

- Molecular Ion ($\text{M}^{+\bullet}$): A peak at $m/z = 132$, corresponding to the molecular weight of the compound.
- Key Fragmentation Pathways: Loss of a hydrogen atom to give a peak at $m/z = 131$. Loss of a methyl group (CH_3) to give a peak at $m/z = 117$. Cleavage of the methylamino group could also lead to other characteristic fragments.

Polymorphism and Crystal Structure

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility, melting point, and stability. To date, there is no publicly available information on the polymorphism of **2-(Methylamino)benzonitrile**.

Similarly, a definitive crystal structure determined by X-ray crystallography has not been reported in open literature. Such a study would provide invaluable information on the solid-state conformation, intermolecular interactions, and crystal packing of the molecule, which would further rationalize its observed physical properties. The presence of both hydrogen bond donors and acceptors suggests the likelihood of a well-defined hydrogen-bonding network in the solid state.

Safety and Handling

2-(Methylamino)benzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion: A Foundation for Further Investigation

This technical guide has synthesized the available data on the physical properties of **2-(Methylamino)benzonitrile** and provided a framework for their experimental determination. While core parameters such as melting point and boiling point are established, a significant opportunity exists for further research to fill the existing data gaps, particularly in the areas of quantitative solubility, experimental density and pKa, comprehensive spectral analysis, and solid-state characterization. Such studies will undoubtedly provide a more complete physicochemical understanding of this important synthetic intermediate, thereby empowering researchers in their pursuit of novel chemical entities with therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176525#physical-properties-of-2-methylamino-benzonitrile]

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